NSD3-IN-1

NSD3 methyltransferase enzyme inhibition IC50 comparison

NSD3-IN-1 is a moderate-potency SET-domain inhibitor (IC50=28.58μM) for epigenetic research. It provides a cost-effective entry point for establishing baseline NSD3 inhibition phenotypes and serves as a reference compound for SAR studies against more potent analogs. It enables orthogonal target validation when used alongside PWWP1-domain inhibitors like BI-9321.

Molecular Formula C13H13N5OS
Molecular Weight 287.34g/mol
Cat. No. B399296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSD3-IN-1
Molecular FormulaC13H13N5OS
Molecular Weight287.34g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N
InChIInChI=1S/C13H13N5OS/c14-11-10-12(16-8-15-11)18(13(20)17-10)6-7-19-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,20)(H2,14,15,16)
InChIKeyJBEQBNJBWHOCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSD3-IN-1 for Research Procurement: Overview of a Histone Methyltransferase NSD3 Inhibitor (CAS 347340-51-6)


NSD3-IN-1 (compound B1) is a small-molecule inhibitor targeting the histone methyltransferase activity of the NSD3 enzyme, which catalyzes H3K36 dimethylation and is implicated in oncogenic gene expression programs. The compound demonstrates an in vitro IC50 value of 28.58 μM against NSD3 methyltransferase activity . It is a purine-8-thione derivative with molecular formula C13H13N5OS, molecular weight 287.34 g/mol, and is commonly available from research chemical suppliers with purity ≥95% [1] [2]. NSD3-IN-1 is primarily used as a tool compound for epigenetic research and target validation studies focused on NSD3-dependent cancers.

Why Generic Substitution of NSD3-IN-1 with Other NSD3-Targeting Compounds Risks Experimental Inconsistency


The NSD3 inhibitor landscape comprises compounds with distinct chemical scaffolds, binding modalities, and selectivity profiles that preclude interchangeable use without experimental revalidation. NSD3-IN-1 (compound B1) is a SET-domain methyltransferase inhibitor with an IC50 of 28.58 μM . In contrast, BI-9321 targets the PWWP1 reader domain with a Kd of 166 nM, representing a fundamentally different mechanism of action [1]. Other analogs such as NSD3-IN-2 (IC50 = 17.97 μM) and NSD3-IN-3 (IC50 = 1.86 μM) exhibit progressively higher potency but may differ in off-target profiles, physicochemical properties, and cellular permeability [2] . Substituting any of these compounds without accounting for these quantitative and mechanistic differences can yield non-comparable data, confound dose-response interpretations, and ultimately compromise experimental reproducibility.

NSD3-IN-1: Quantified Differentiation from Closest Analogs for Informed Procurement


NSD3-IN-1 vs. NSD3-IN-2: IC50 Comparison in Enzymatic NSD3 Assays

NSD3-IN-1 exhibits an in vitro IC50 of 28.58 μM against NSD3 methyltransferase activity, whereas the analog NSD3-IN-2 (compound C6) demonstrates an IC50 of 17.97 μM under comparable enzymatic conditions [1].

NSD3 methyltransferase enzyme inhibition IC50 comparison

NSD3-IN-1 vs. NSD3-IN-3: Quantitative Potency Differential in Enzymatic Assays

NSD3-IN-1 inhibits NSD3 with an IC50 of 28.58 μM, while the more advanced analog NSD3-IN-3 shows substantially enhanced potency with an IC50 of 1.86 μM .

NSD3 inhibition IC50 potency ranking

NSD3-IN-1 vs. BI-9321: SET Domain vs. PWWP1 Domain Targeting

NSD3-IN-1 inhibits the catalytic SET domain of NSD3 (IC50 = 28.58 μM), whereas BI-9321 antagonizes the PWWP1 reader domain with a Kd of 166 nM and disrupts histone binding in U2OS cells with an IC50 of 1.2 μM [1].

NSD3 SET domain PWWP1 domain mechanism of action

NSD3-IN-1 Physicochemical Properties vs. Analogs: Implications for Formulation

NSD3-IN-1 has a molecular weight of 287.34 g/mol and a LogP of 1.3, compared to NSD3-IN-2 (MW = 337.40) and NSD3-IN-3 (MW = 331.39) [1] [2] .

NSD3-IN-1 physicochemical properties molecular weight LogP

NSD3-IN-1: Optimal Application Scenarios Based on Quantitative Differentiation


Benchmarking NSD3 SET-Domain Inhibitor Series Potency in Biochemical Assays

NSD3-IN-1 serves as a moderate-potency reference compound (IC50 = 28.58 μM) for evaluating the potency progression of newly developed NSD3 SET-domain inhibitors. Its ~1.6-fold lower potency relative to NSD3-IN-2 and ~15-fold lower potency relative to NSD3-IN-3 provides a measurable potency ladder for structure-activity relationship (SAR) studies [1].

Comparative Studies of Catalytic Inhibition vs. Chromatin Recruitment Disruption

In experiments designed to dissect NSD3 function, NSD3-IN-1 enables specific interrogation of catalytic SET-domain activity, whereas BI-9321 targets PWWP1-mediated chromatin recruitment. This orthogonal approach allows researchers to distinguish phenotypes arising from loss of methyltransferase activity versus loss of chromatin localization [1].

Initial Tool Compound Screening for NSD3-Dependent Cancer Models

For laboratories initiating NSD3-focused research, NSD3-IN-1 provides a cost-effective entry point for establishing baseline NSD3 inhibition phenotypes. While higher-potency analogs such as NSD3-IN-3 (IC50 = 1.86 μM) may be reserved for advanced studies, NSD3-IN-1 remains suitable for initial dose-ranging and proof-of-concept experiments in cell-based systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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